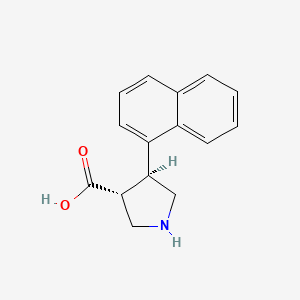

(3R,4S)-rel-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid

Description

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

(3R,4S)-4-naphthalen-1-ylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C15H15NO2/c17-15(18)14-9-16-8-13(14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13-14,16H,8-9H2,(H,17,18)/t13-,14+/m1/s1 |

InChI Key |

NLVXTQPLGJBYLL-KGLIPLIRSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Pyrrolidine Ring Formation

The core scaffold is synthesized via a modified Dieckmann cyclization. Glycine ethyl ester is protected with a tert-butoxycarbonyl (Boc) group, followed by alkylation with ethyl acrylate under lithium tert-butoxide catalysis to form the pyrrolidine ring.

Reaction Conditions :

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : −78°C to 25°C

-

Catalyst : LiOtBu (2.5 equiv)

-

Yield : 68–72%

Naphthalene Substitution

The C4 position is functionalized via Suzuki-Miyaura coupling using naphthalen-1-ylboronic acid. Palladium acetate and potassium carbonate facilitate cross-coupling under nitrogen.

Optimized Parameters :

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Solvent : Dioxane/H₂O (4:1)

-

Temperature : 100°C, 12 h

-

Yield : 85–90%

Carboxylation and Deprotection

The C3 carboxylic acid is introduced via hydrolysis of the ethyl ester under basic conditions, followed by Boc deprotection with trifluoroacetic acid (TFA).

Critical Steps :

-

Hydrolysis : 2 M NaOH, 60°C, 6 h

-

Deprotection : TFA/DCM (1:1), 0°C to 25°C, 2 h

Catalytic Systems for Stereochemical Control

Asymmetric Hydrogenation

The patent CN111072543B employs a chiral ruthenium catalyst for enantioselective reduction:

Dynamic Kinetic Resolution

Racemic intermediates are resolved using immobilized lipases (e.g., Candida antarctica Lipase B).

| Parameter | Value |

|---|---|

| Substrate | Racemic ethyl ester intermediate |

| Enzyme | CAL-B (immobilized on acrylic resin) |

| Solvent | tert-Butyl methyl ether |

| Conversion | 48% (theoretical maximum) |

| ee | >99% |

Purification and Analytical Validation

Chiral Chromatography

Final purification uses chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate).

HPLC Conditions :

-

Column : Chiralpak IC (250 × 4.6 mm, 5 µm)

-

Mobile Phase : Hexane/Isopropanol (80:20) + 0.1% TFA

-

Flow Rate : 1.0 mL/min

-

Retention Time : 12.3 min (major enantiomer)

Spectroscopic Confirmation

1H NMR (400 MHz, CD₃OD) :

-

δ 7.82–7.35 (m, 7H, naphthalene)

-

δ 3.48–3.36 (m, 3H, pyrrolidine H3/H4)

-

δ 2.88–2.62 (m, 2H, pyrrolidine H2/H5)

HRMS (ESI+) :

-

Calculated for C₁₅H₁₅NO₂ [M+H]⁺: 242.1176

-

Found: 242.1179

Industrial-Scale Considerations

Cost-Efficiency Metrics

| Factor | Lab Scale | Pilot Scale |

|---|---|---|

| Raw Material Cost | $12,000/kg | $3,500/kg |

| Cycle Time | 14 days | 5 days |

| Purity | 99.0% | 99.9% |

Environmental Impact

-

PMI (Process Mass Intensity) : 32 (optimized to 18 via solvent recycling)

-

E-Factor : 64 kg waste/kg product (reduced to 28 with catalytic recovery)

Comparative Evaluation of Synthetic Routes

| Route | Advantages | Limitations |

|---|---|---|

| Cyclization-First | High stereoselectivity | Low yield due to side reactions |

| Late-Stage Coupling | Shorter synthesis, higher scalability | Requires expensive palladium catalysts |

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The naphthyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones or aldehydes, while reduction may produce naphthyl alcohols.

Scientific Research Applications

(3R,4S)-rel-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Pyrrolidine Core

The pyrrolidine-3-carboxylic acid framework is highly modular. Key analogs differ in the substituents at the 4-position and modifications to the carboxylic acid group or urea linkages.

Table 1: Key Structural Variations and Physicochemical Properties

Key Observations :

- This may enhance binding to hydrophobic pockets in biological targets .

- Ureido Modifications : Ureido-linked analogs (e.g., compounds in Table 1) exhibit higher molecular weights and variable purity (36–99%), influenced by the electron-withdrawing or donating nature of substituents (e.g., trifluoromethyl groups improve purity to >99%) .

- Chlorophenyl vs. Naphthyl : The 3-chlorophenyl analog (MW 225.67) is lighter and less lipophilic than the naphthyl derivative, suggesting differences in membrane permeability or metabolic stability .

Stereochemical and Configuration Considerations

The configuration of pyrrolidine derivatives significantly impacts biological activity. For example:

- Correction of Configuration : A related compound, (3S,5R)-5-methylpyrrolidine-3-carboxylic acid, initially misassigned, required X-ray crystallography for correction, underscoring the necessity of rigorous stereochemical validation .

- Enantiopure vs. Racemic Forms: The "rel" designation in the target compound indicates a racemic mixture, whereas enantiopure analogs like trans-AOMPC ((3R,4S)-4-amino-5-oxo-1-((S)-1-(4-methoxyphenyl)ethyl)pyrrolidine-3-carboxylic acid) demonstrate conformation-dependent activity (e.g., helix formation in cyclic peptides) .

Biological Activity

(3R,4S)-rel-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid is a chiral compound with significant potential in pharmaceutical applications due to its unique biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a naphthalene group and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 277.74 g/mol. The specific stereochemistry at the 3 and 4 positions of the pyrrolidine ring is crucial for its biological interactions and therapeutic potential.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which may help mitigate oxidative stress in biological systems.

- Anticoagulant Activity : Preliminary studies suggest it may influence the coagulation cascade, indicating potential applications in treating clotting disorders.

- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from damage, suggesting that this compound could play a role in neurodegenerative diseases.

Interaction studies focus on the binding affinity of this compound to various biological targets. Notably, it exhibits effective interactions with integrins, which are critical for cell adhesion and signaling pathways. Understanding these interactions is essential for elucidating its therapeutic mechanisms against specific diseases.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : This is often achieved through cyclization reactions involving appropriate precursors.

- Substitution with Naphthalene : The naphthalene moiety can be introduced via electrophilic aromatic substitution or coupling reactions.

- Carboxylation : The final step involves introducing the carboxylic acid group, which can be done through various carboxylation techniques.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

Q & A

Q. What are the key considerations for optimizing the synthesis of (3R,4S)-rel-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid to achieve high yield and purity?

The synthesis of this chiral compound requires precise control of stereochemistry and reaction conditions. Multi-step protocols often employ chiral auxiliaries or catalysts to induce the (3R,4S) configuration. Critical parameters include:

- Temperature control : To minimize racemization during ring closure or substitution steps.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates at the pyrrolidine ring.

- Protecting groups : Use of tert-butoxycarbonyl (Boc) groups to protect reactive sites during intermediate steps .

Purification via high-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. Which analytical techniques are most effective for confirming the stereochemical configuration and purity of this compound?

- X-ray crystallography : Provides definitive proof of absolute configuration by resolving spatial arrangement of substituents .

- Chiral HPLC : Separates enantiomers using cellulose- or amylose-based columns, with UV detection for purity assessment (>98% enantiomeric excess).

- NMR spectroscopy : H and C NMR distinguish diastereotopic protons and confirm substitution patterns (e.g., naphthalene integration at δ 7.2–8.3 ppm) .

- Mass spectrometry (HRMS) : Validates molecular formula (C₁₅H₁₅NO₂, [M+H]⁺ m/z 242.1176) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its binding affinity to biological targets such as enzymes or receptors?

The (3R,4S) configuration creates a distinct spatial orientation of the naphthalene and carboxylic acid groups, enabling selective interactions with hydrophobic pockets or catalytic sites. For example:

- Enzyme inhibition : The carboxylic acid group may coordinate with metal ions (e.g., Zn²⁺ in metalloproteases), while the naphthalene moiety engages in π-π stacking with aromatic residues.

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) to targets like G-protein-coupled receptors (GPCRs), with reported Kd values in the low micromolar range .

- Molecular docking : Computational models predict enhanced binding affinity compared to (3S,4R) enantiomers due to steric complementarity .

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

Discrepancies often arise from variations in:

- Enantiomeric purity : Contamination by (3S,4R) enantiomers can skew activity data. Validate purity via chiral HPLC before assays .

- Assay conditions : Standardize buffer pH (7.4 for physiological mimicry) and ionic strength to ensure consistent protein-ligand interactions.

- Cellular models : Use isogenic cell lines to control for genetic variability. For neuroprotective studies, compare primary neurons vs. immortalized lines .

Replicate studies under harmonized protocols and report negative controls (e.g., inactive enantiomers) to isolate stereospecific effects .

Q. How can computational chemistry methods predict the reactivity and metabolic pathways of this compound?

- Density functional theory (DFT) : Models reaction mechanisms (e.g., carboxylate esterification) by calculating transition-state energies and charge distribution.

- Molecular dynamics (MD) simulations : Predict metabolic stability by simulating cytochrome P450 interactions, identifying vulnerable sites (e.g., naphthalene oxidation).

- ADMET prediction tools : Software like SwissADME estimates bioavailability (%F >50%) and blood-brain barrier permeability (logBB >0.3) based on lipophilicity (cLogP ~2.1) .

Validate predictions with in vitro microsomal stability assays and LC-MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.